molecular formula C12H10FNO3 B15327332 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B15327332
M. Wt: 235.21 g/mol
InChI Key: XSNRCYCEPCQMEQ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound featuring an isoxazole core substituted with a 2-fluoro-4-methylphenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 4-position (Figure 1). This compound is of interest in pharmaceutical research, particularly in the development of β-lactam antibiotics and enzyme inhibitors, as seen in related isoxazole-carboxylic acid derivatives .

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-6-3-4-8(9(13)5-6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNRCYCEPCQMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=C2C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the core isoxazole ring. One common method is the cyclization of a suitable precursor, such as a hydroxy-substituted methylisoxazole, under acidic conditions. The fluorine and methyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating various diseases.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of isoxazole-carboxylic acids are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Isoxazole Substituents Melting Point (°C) Key Applications/Notes
3-(2-Fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid (Target) C₁₂H₁₀FNO₃ 235.21* 2-F, 4-CH₃ 5-CH₃ N/A Hypothesized antibiotic intermediate
3-(2-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₈FNO₃ 221.18 2-F 5-CH₃ N/A White crystalline solid; irritant
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇ClFNO₃ 255.63 2-Cl, 6-F 5-CH₃ 160 Flucloxacillin impurity; irritant
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇Cl₂NO₃ 272.08 2-Cl, 6-Cl 5-CH₃ 221–222 Synthetic intermediate for amide derivatives
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₈BrNO₃ 282.09 4-Br 5-CH₃ N/A Research chemical; soluble in DMSO
5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid C₁₁H₅F₄NO₃ 287.16 4-F 5-CF₃ N/A High electronegativity; potential enzyme inhibitor

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Molecular Weight :

  • Halogen substituents (Cl, Br, F) increase molecular weight significantly compared to methyl groups. For example, bromine at the phenyl 4-position raises the molecular weight to 282.09 , while the target compound’s methyl group results in a lower weight (235.21).
  • Trifluoromethyl groups (CF₃) on the isoxazole ring further elevate molecular weight and electronegativity .

Melting Points and Polarity :

  • Chlorine substituents (e.g., 2,6-dichloro derivative, mp 221–222°C ) correlate with higher melting points due to increased polarity and intermolecular interactions.
  • Methyl groups (electron-donating) may reduce melting points compared to halogens, though direct data for the target compound are needed.

Bioactivity and Applications: Chloro-fluoro derivatives (e.g., 2-chloro-6-fluoro) are associated with β-lactam antibiotics like flucloxacillin, acting as impurities or intermediates . Bromophenyl analogs are utilized in life sciences research for their stability and solubility in organic solvents .

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